Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 1044909-25-2
Cat. No.: VC11723252
Molecular Formula: C14H18N4O2
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044909-25-2 |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16) |
| Standard InChI Key | WPTSQWQPTWZERE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C |
Introduction
Chemical Identity and Physicochemical Properties
Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 1044909-25-2) is characterized by a fused pyrazolo-pyridine core substituted with methyl, cyclopropylamino, and ethyl ester functional groups. Its IUPAC name, ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate, reflects its intricate substitution pattern.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.32 g/mol |
| CAS Registry Number | 1044909-25-2 |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
| Stability | Stable under standard storage conditions |
The compound’s Standard InChIKey (WPTSQWQPTWZE) provides a unique identifier for its stereochemical and structural features, critical for database searches and computational modeling.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo[3,4-b]pyridine precursors. A common approach utilizes condensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups, followed by substitutions to introduce the cyclopropylamino and ester functionalities .
Key Synthetic Steps:
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Core Formation: Condensation of ethyl 5-aminopyrazole-4-carboxylate with α,β-unsaturated carbonyl compounds in refluxing acetic acid yields the pyrazolo[3,4-b]pyridine scaffold .
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Substitution Reactions:
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N-Methylation: Introduction of methyl groups at positions 1 and 3 using methylating agents like iodomethane.
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Cyclopropylamination: Reaction with cyclopropylamine under nucleophilic conditions to install the cyclopropylamino group at position 4.
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This method achieves moderate to high yields (60–85%) and is scalable for industrial production .
Molecular Structure and Characterization
The compound’s structure was confirmed via spectroscopic techniques:
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NMR Spectroscopy: -NMR reveals singlet peaks for the methyl groups (δ 2.5–3.0 ppm) and multiplet signals for the cyclopropyl ring (δ 1.0–1.5 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.32, consistent with the molecular formula.
Figure 1: Structural Highlights
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The pyrazolo[3,4-b]pyridine core provides π-conjugation, enhancing binding affinity to biological targets.
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The cyclopropylamino group introduces steric hindrance, potentially improving metabolic stability.
The ethyl ester group at position 5 may enhance cell permeability, while the cyclopropylamino moiety could modulate receptor selectivity .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
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Target Identification: Screen against kinase and receptor libraries to identify primary targets.
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Toxicity Profiling: Assess acute and chronic toxicity in preclinical models.
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